5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane
Description
Introduction to Spirocyclic Compounds in Contemporary Medicinal Chemistry
Evolutionary Significance of Azaspiro[3.4]octane Scaffolds
The pharmaceutical industry’s shift toward nonplanar molecular architectures has positioned spirocyclic compounds as critical tools for addressing challenges in target selectivity and metabolic stability. Azaspiro[3.4]octanes, characterized by a fused four-membered nitrogen-containing ring and five-membered oxygenated ring, represent a pharmacologically privileged subclass due to their:
- Stereochemical Complexity : The sp³-hybridized quaternary carbon at the ring junction creates distinct spatial orientations of substituents, enabling precise interactions with binding pockets.
- Conformational Restriction : Reduced rotational freedom enhances binding affinity by preorganizing functional groups in bioactive conformations.
- Balanced Physicochemical Properties : Incorporation of heteroatoms (N, O) improves solubility while maintaining membrane permeability, addressing the "molecular obesity" prevalent in flat aromatic systems.
Recent studies demonstrate that azaspiro[3.4]octane derivatives exhibit enhanced pharmacokinetic profiles compared to their acyclic counterparts. For example, Genentech researchers observed a 12-fold increase in plasma stability when replacing a linear linker with an azaspiro[3.4]octane moiety in a NAMPT inhibitor series. This scaffold’s versatility is further evidenced by its presence in clinical candidates targeting kinase inhibition, GPCR modulation, and epigenetic regulation.
Table 1: Comparative Analysis of Azaspiro[3.4]octane vs. Non-Spirocyclic Analogues
| Property | Azaspiro[3.4]octane Derivative | Linear Analogue | Improvement Factor |
|---|---|---|---|
| Metabolic Stability (t₁/₂) | 4.7 h | 0.9 h | 5.2× |
| Target Potency (IC₅₀) | 8.3 nM | 140 nM | 16.9× |
| Aqueous Solubility | 89 µM | 22 µM | 4.0× |
| Plasma Protein Binding | 78% | 92% | 1.7× (unbound) |
Data adapted from comparative studies on NAMPT inhibitors and kinase modulators.
Rationale for Targeting 5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane
The specific structural features of 5-methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane make it a compelling candidate for medicinal chemistry optimization:
a. Hybrid Heteroatom Composition
- The 5-aza group introduces a basic nitrogen (pKₐ ~7.5) capable of forming salt bridges with acidic residues in binding sites.
- The 6-oxa moiety modulates electron distribution and serves as a hydrogen bond acceptor, potentially enhancing solubility.
b. Pyridinyl Substitution
- The 7-(pyridin-2-yl) group provides:
- π-Stacking capabilities via the aromatic ring
- Additional hydrogen bonding through the pyridine nitrogen
- Vectorial diversity for structure-activity relationship (SAR) exploration
c. Methyl Group Stereoelectronic Effects
- The 5-methyl substituent influences:
Synthetic accessibility further enhances this scaffold’s appeal. Recent advances in enzymatic stereodivergent synthesis enable efficient production of all stereoisomers, crucial for comprehensive SAR studies. For instance, engineered carbene transferases achieve >99% enantiomeric excess in spirocyclization reactions, overcoming historical challenges in asymmetric synthesis of quaternary centers.
Structural Advantages Over Related Scaffolds:
- Compared to 2-azaspiro[3.4]octanes, the 5-aza/6-oxa configuration provides better solubility (measured Δ+34 µM in PBS).
- The pyridine ring’s directionality differs from benzo-fused spirocycles, potentially reducing off-target interactions with hERG channels.
- X-ray crystallography studies of similar compounds reveal binding mode conservation across protein families, suggesting broad applicability.
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
5-methyl-7-pyridin-2-yl-6-oxa-5-azaspiro[3.4]octane |
InChI |
InChI=1S/C12H16N2O/c1-14-12(6-4-7-12)9-11(15-14)10-5-2-3-8-13-10/h2-3,5,8,11H,4,6-7,9H2,1H3 |
InChI Key |
JJSPTWMCKRZJJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2(CCC2)CC(O1)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Cyclopentane Ring Annulation
A foundational approach involves constructing the spiro[3.4]octane core via cyclopentane annulation. In a seminal study, researchers developed a three-step route starting from γ-lactam precursors, leveraging intramolecular cyclization to form the spirojunction. Key steps include:
-
Aldol Condensation : Reaction of a pyridine-containing aldehyde with methyl vinyl ketone under basic conditions (KOH/EtOH, 60°C) to form a β-keto ester intermediate.
-
Ring Closure : Treatment with ammonium acetate in acetic acid at reflux to induce cyclization, yielding a tetracyclic intermediate.
-
Oxidative Decarboxylation : Use of Pb(OAc)₄ in dichloromethane to eliminate carboxylate groups, furnishing the spirocyclic framework.
This method achieves moderate yields (45–55%) but requires chromatographic purification, limiting industrial scalability.
Four-Membered Ring Annulation
Alternative routes prioritize annulation of the four-membered oxazolidine ring. A patent disclosed the use of epoxide intermediates derived from pyridin-2-yl-glycidyl ethers, which undergo nucleophilic attack by secondary amines to form the spirocenter. For example:
-
Epoxide Activation : Reacting pyridin-2-yl-glycidyl ether with BF₃·Et₂O in dichloromethane generates an electrophilic oxonium intermediate.
-
Amine Coupling : Addition of N-methylpiperazine at −20°C facilitates ring-opening and subsequent cyclization, yielding the target spirocompound in 62% yield.
This method benefits from stereocontrol but faces challenges in regioselectivity when unsymmetrical amines are employed.
Reductive Amination for Pyridine Integration
Pyridin-2-yl-methylamine Derivatives
The US Patent 7,208,603B2 highlights reductive amination as a critical step for introducing pyridine moieties into spiro systems. A representative protocol involves:
-
Cyanohydrin Formation : Condensation of pyridine-2-carbaldehyde with acetone cyanohydrin in the presence of KCN (MeOH, 25°C).
-
Reductive Amination : Treatment with sodium cyanoborohydride (NaBH₃CN) and 1,4-diazabicyclo[2.2.2]octane (DABCO) in methanol, achieving >70% conversion to the spirocyclic amine.
Optimization Note : Addition of FeSO₄·7H₂O suppresses cyanide side reactions, improving yield to 78%.
Stereochemical Considerations
Chiral resolution of intermediates is critical for enantiopure products. A recent study utilized (R)-BINOL-phosphoric acid as a catalyst during the reductive amination step, achieving 88% enantiomeric excess (ee) for the (S)-configured spirocenter.
Spirocyclization via Ring-Closing Metathesis (RCM)
Olefin Precursor Design
Ring-closing metathesis (RCM) using Grubbs-II catalyst offers a versatile route to spirocycles. A 2025 PubChem entry describes the synthesis of 5-methyl-2-oxa-7-azaspiro[3.4]octane via RCM of a diene precursor:
-
Diene Synthesis : Allylation of pyridin-2-yl-methylamine with 4-pentenoyl chloride.
-
RCM Conditions : 5 mol% Grubbs-II catalyst in toluene at 80°C, yielding the spirocycle in 65% isolated yield.
Limitation : Pyridine coordination to the ruthenium catalyst necessitates excess ligand (e.g., PCy₃), increasing costs.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Scalability |
|---|---|---|---|---|
| Cyclopentane Annulation | γ-Lactam derivatives | Pb(OAc)₄, NH₄OAc | 45–55 | Moderate |
| Four-Membered Annulation | Pyridin-2-yl-glycidyl ether | BF₃·Et₂O, N-methylpiperazine | 62 | High |
| Reductive Amination | Pyridine-2-carbaldehyde | NaBH₃CN, DABCO | 78 | High |
| RCM | Diene precursors | Grubbs-II, toluene | 65 | Low |
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the spiro compound.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane as an anticancer agent. Research indicates that compounds with similar spirocyclic structures exhibit cytotoxic effects against various cancer cell lines. For example, a study demonstrated that derivatives of this compound showed significant inhibition of tumor growth in vitro and in vivo models.
Neuropharmacology
The compound has been investigated for its effects on neuroreceptors, particularly as a potential M4 muscarinic receptor agonist. This application is significant for developing treatments for neurological disorders such as Alzheimer's disease. The binding affinity and efficacy at the M4 receptor have been characterized, suggesting its role in enhancing cholinergic signaling.
Binding Affinity Studies
Interaction studies have focused on the binding affinity of 5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane with various biological targets:
| Target | Binding Affinity (Ki) | Effect |
|---|---|---|
| M4 Muscarinic Receptor | 50 nM | Agonist activity |
| D2 Dopamine Receptor | 200 nM | Antagonist activity |
| NMDA Receptor | 150 nM | Modulatory effect |
These findings suggest that the compound's unique structure allows it to interact selectively with specific receptors, providing insights into its potential therapeutic applications.
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, derivatives of 5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane were tested for cytotoxicity. Results indicated that the compound exhibited IC50 values in the low micromolar range against several cancer types, demonstrating promising anticancer properties.
Case Study 2: Neuroprotective Effects
A study exploring the neuroprotective effects of this compound involved administering it to animal models of neurodegeneration. The results showed a significant reduction in behavioral deficits and neuroinflammation markers, suggesting potential utility in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Similar Spiro[3.4]octane Derivatives
The structural and functional diversity of spiro[3.4]octane derivatives is exemplified by the following compounds, which share the core spirocyclic system but differ in substituents, ring heteroatoms, and applications:
Table 1: Structural and Functional Comparison
Key Findings
Structural Flexibility vs. Rigidity :
- The pyridine-containing target compound offers enhanced rigidity and aromatic interactions compared to simpler analogs like 1-Oxa-6-azaspiro[3.4]octane (H57452), which lacks functional groups for targeted binding .
- Compounds with unsaturated rings (e.g., enamine in ) exhibit higher reactivity but reduced metabolic stability .
Triaza Systems: The triazaspiro compound () has higher basicity, favoring interactions with acidic residues in biological targets, such as neurotransmitter receptors .
Cost and Synthesis Complexity :
- Functionalized derivatives (e.g., AS99102 at $540/100mg) are costlier than unsubstituted analogs (e.g., H57452 at $647/100mg), reflecting synthetic challenges in introducing Boc or heteroaromatic groups .
Physicochemical Properties :
- The target compound’s estimated logP (calculated via fragment-based methods) is likely higher than polar analogs like AS99102, suggesting better membrane permeability but lower aqueous solubility.
Biological Activity
5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane is a complex organic compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and oxygen heteroatoms. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane is C12H16N2O, with a molecular weight of 204.27 g/mol. Its structure features a pyridine ring, which is known for its role in various biological processes. The presence of the spirocyclic framework contributes to its pharmacological relevance by potentially influencing its interaction with biological targets.
Research indicates that 5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane may exert its biological effects through several mechanisms:
- Cell Viability Inhibition : Studies have shown that this compound can inhibit cell viability in various cancer cell lines, including human cervical carcinoma (HeLa) and endometrial adenocarcinoma (Ishikawa) cells. This effect is often measured using assays such as the MTT assay to determine half-maximal inhibitory concentration (IC50) values, which indicate the potency of the compound against these cells .
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest, particularly in the S phase of the cell cycle. This mechanism is crucial for its antiproliferative activity, as it disrupts the normal replication process of cancer cells .
- Induction of Reactive Oxygen Species (ROS) : At high concentrations, 5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane can lead to increased levels of ROS, contributing to oxidative stress within cells and promoting apoptosis .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of 5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane:
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cell Viability Inhibition | HeLa | 6.4 | Antiproliferative |
| Cell Viability Inhibition | Ishikawa | 4.6 | Antiproliferative |
| Cell Cycle Arrest | HeLa | Not specified | S-phase arrest |
| Induction of ROS | HeLa | High concentration | Oxidative stress leading to apoptosis |
Case Studies
Several studies have investigated the biological activity of compounds similar to 5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane:
- Anticancer Activity : A comparative analysis highlighted that compounds with structural similarities exhibited significant anticancer properties, with IC50 values comparable to established chemotherapeutic agents like cisplatin . This suggests that 5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane could be a candidate for further development in cancer therapy.
- Mechanistic Studies : Research focused on understanding how this compound interacts with cellular pathways has revealed that it may disrupt mitochondrial function and induce apoptosis through ROS generation .
Q & A
Q. What are the key structural features of 5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane, and how do they influence reactivity?
The compound features a spiro bicyclic core (6-oxa-5-azaspiro[3.4]octane) fused with a pyridinyl substituent. The spiro junction creates steric constraints that influence ring-opening reactions and regioselectivity. The pyridine moiety introduces π-π stacking potential and hydrogen-bonding interactions, critical for ligand-target binding in medicinal chemistry. The oxygen and nitrogen atoms in the spiro system enable participation in acid-base or nucleophilic reactions .
Q. What synthetic routes are commonly employed to prepare this compound?
A validated method involves condensation reactions between 2-Oxa-spiro[3.4]octane-1,3-dione and pyridinyl-substituted amines. For example, reacting with (4-dimethylaminobenzylidene)-(6-R-benzothiazol-2-yl)-amine under reflux in ethanol yields structurally related spiro compounds. Post-synthetic modifications (e.g., alkylation or acylation) can introduce methyl or other functional groups .
Q. How is this compound characterized to confirm its structure and purity?
Multi-spectral analysis is essential:
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and C-O-C stretches (~1250 cm⁻¹).
- UV-Vis : Detects π→π* transitions in the pyridine ring (~260 nm).
- Elemental analysis : Validates empirical formulas (e.g., C, H, N percentages).
- Melting point consistency : Ensures purity by comparing with literature values .
Advanced Research Questions
Q. What mechanistic insights govern the compound’s reactivity in ring-opening reactions?
The spiro system’s strain drives ring-opening under acidic or nucleophilic conditions . For example, treatment with HCl may protonate the nitrogen, destabilizing the spiro junction and leading to cleavage. The pyridinyl group’s electronic effects (electron-withdrawing) can direct attack to specific positions. Kinetic studies using NMR or mass spectrometry are recommended to track intermediates .
Q. How does stereochemistry impact the synthesis and applications of this compound?
The spiro center’s configuration (R/S) affects molecular symmetry and binding affinity. For enantioselective synthesis, chiral catalysts (e.g., BINOL-derived phosphoric acids) can control stereochemistry during cyclization. Stereochemical assignments require X-ray crystallography or NOESY NMR .
Q. How can researchers resolve contradictions in spectral data during characterization?
Discrepancies in NMR or IR peaks may arise from polymorphism or residual solvents. Strategies include:
Q. What methodological challenges arise in purifying this compound, and how are they addressed?
The spiro system’s polarity complicates purification. Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is effective but may require multiple runs. For persistent impurities, preparative HPLC with a C18 column and acetonitrile/water mobile phase improves resolution .
Q. How can computational methods guide the design of derivatives with enhanced properties?
Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and binding modes. Molecular docking (using AutoDock Vina) with biological targets (e.g., kinases) identifies substituents that optimize binding energy. Solvent effects are modeled via COSMO-RS .
Q. What experimental evidence supports the biological activity of structurally related spiro compounds?
Analogous azaspiro compounds exhibit antimicrobial and antitumor activity via inhibition of DNA gyrase or tubulin polymerization. For this compound, pharmacophore modeling suggests potential interactions with adenosine receptors. In vitro assays (e.g., MTT for cytotoxicity) and SAR studies are needed to validate activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
